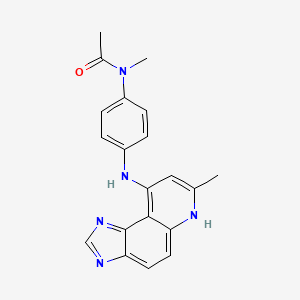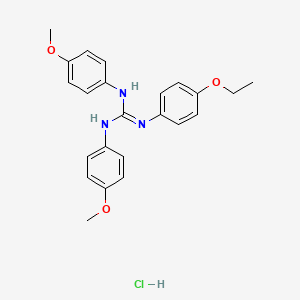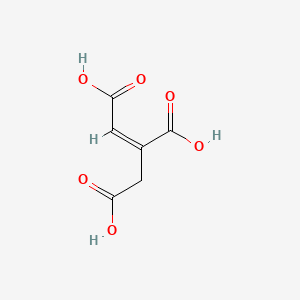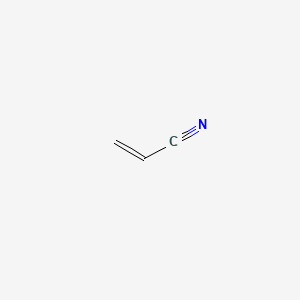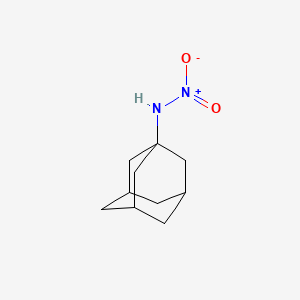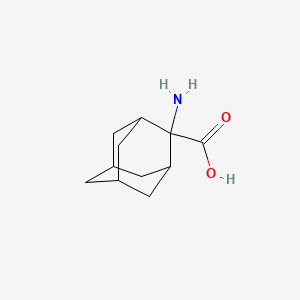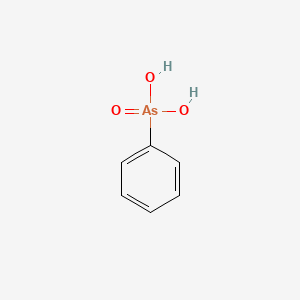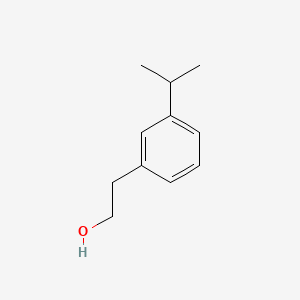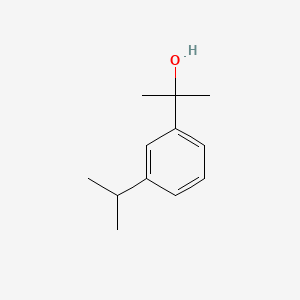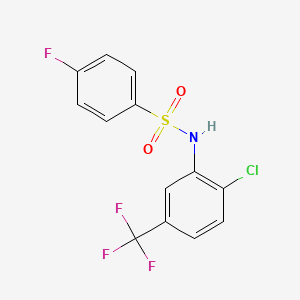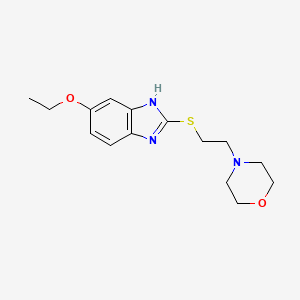
Fabomotizol
Übersicht
Beschreibung
Fabomotizole, also known by its brand name Afobazole, is an anxiolytic drug that was launched in Russia in the early 2000s. It is known for producing anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions . The compound has garnered attention due to its unique mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Fabomotizol wurde umfassend auf seine potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Modellverbindung verwendet, um die Auswirkungen verschiedener chemischer Reaktionen auf Benzimidazolderivate zu untersuchen. In der Biologie hat sich gezeigt, dass this compound neuroprotektive Wirkungen hat, was es zu einem potenziellen Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht . In der Medizin wird es hauptsächlich als Anxiolytikum zur Behandlung von Angststörungen eingesetzt . Zusätzlich wurde this compound auf seine potenzielle Verwendung bei der Behandlung von ischämischem Schlaganfall und anderen Erkrankungen untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound ist noch nicht vollständig geklärt, es wird jedoch angenommen, dass er mehrere molekulare Zielstrukturen und -wege beinhaltet. Es wurde gezeigt, dass this compound mit Sigma-1-Rezeptoren, NRH: Chinonreduktase 2 (NQO2) und Monoaminoxidase A (MAO-A) interagiert . Diese Wechselwirkungen werden vermutet, zu seinen anxiolytischen und neuroprotektiven Wirkungen beizutragen. Darüber hinaus hat sich gezeigt, dass this compound die Freisetzung von Nervenwachstumsfaktor (NGF) und brain-derived neurotrophic factor (BDNF) fördert, die eine Rolle beim Neuroprotektion spielen .
Wirkmechanismus
Target of Action
Fabomotizole, also known as Afobazole, is an anxiolytic drug that primarily targets the GABAergic system, nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), MT1 receptor, MT3 receptor, and sigma receptors . These targets play crucial roles in the nervous system, contributing to the regulation of mood, anxiety, and cognitive functions.
Mode of Action
Fabomotizole interacts with its targets in a multifaceted manner. It has been suggested to promote the release of NGF and BDNF, agonize the MT1 receptor, antagonize the MT3 receptor, and agonize sigma receptors . Additionally, Fabomotizole has been shown to inhibit monoamine oxidase A (MAO-A) reversibly, and there might be some involvement with serotonin receptors .
Biochemical Pathways
The biochemical pathways affected by Fabomotizole are primarily related to its targets. The GABAergic system, for instance, is a major inhibitory neurotransmitter system in the brain, and modulation of this system can have significant effects on mood and anxiety. The promotion of NGF and BDNF release can enhance neuroplasticity and neuronal survival. The interaction with MT1 and MT3 receptors, which are part of the melatonin system, can influence circadian rhythms and mood. The sigma receptors are involved in various functions, including modulation of psychotropic drug effects .
Pharmacokinetics
Fabomotizole exhibits favorable pharmacokinetic properties. It is orally administered and has a bioavailability of 43.64%, indicating a pronounced first-pass effect . The onset of action is approximately 0.85±0.13 hours, and the elimination half-life is 0.82±0.54 hours . Fabomotizole undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes .
Result of Action
The molecular and cellular effects of Fabomotizole’s action are primarily related to its anxiolytic and neuroprotective effects. It has been shown to reduce anxiety, bad foreboding, and fears; irritability, tension, and fear . Furthermore, it has been found to limit the area of injury, normalize pathological brain changes in localized cerebral ischemia, and eliminate neuropsychological damage in models of ischemic and hemorrhagic stroke .
Biochemische Analyse
Biochemical Properties
Fabomotizole’s mechanism of action remains poorly defined, with GABAergic, NGF - and BDNF -release-promoting, MT1 receptor agonism, MT3 receptor antagonism, and sigma agonism suggested as potential mechanisms . Fabomotizole was shown to inhibit MAO-A reversibly and there might be also some involvement with serotonin receptors .
Cellular Effects
Fabomotizole has been shown to have a beneficial effect in models of ischemic stroke . It has also been found to decrease the mRNA levels of certain genes, the products of which are involved in ribosome biogenesis, DNA and RNA binding, and are components of ribosomes and ribonucleoprotein complexes .
Molecular Mechanism
The molecular mechanism of Fabomotizole is not fully understood. It is known to interact with several receptors and enzymes. It has been suggested to promote the release of NGF and BDNF, agonize MT1 receptors, antagonize MT3 receptors, and agonize sigma receptors . It has also been shown to reversibly inhibit MAO-A and may interact with serotonin receptors .
Temporal Effects in Laboratory Settings
Fabomotizole has been shown to improve blood supply, limit the area of injury, and normalize pathological brain changes in localized cerebral ischemia . It also eliminates neuropsychological damage in models of ischemic and hemorrhagic stroke .
Dosage Effects in Animal Models
In animal models, Fabomotizole therapy for 28 days (15 mg/kg/day intraperitoneally) restored inotropic function of the left ventricle and increased ejection fraction from 54±3 to 65±3% (p =0.001) .
Metabolic Pathways
Fabomotizole is extensively metabolized in the liver
Transport and Distribution
It is known that Fabomotizole has a pronounced first-pass effect .
Vorbereitungsmethoden
The synthesis of Fabomotizole involves several steps, starting with the preparation of the key intermediate, 2-(2-morpholinoethylthio)-5-ethoxybenzimidazole. This intermediate is then converted to Fabomotizole through a series of chemical reactions. The industrial production methods typically involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Fabomotizol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind hydroxylierte und de-ethylierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Fabomotizol ist unter den Anxiolytika einzigartig, da es keine sedativen und muskelrelaxierenden Wirkungen hat. Ähnliche Verbindungen sind Mebicar, Phenibut, Selank, Validol und Bemethyl . Während diese Verbindungen ebenfalls anxiolytische Wirkungen haben, unterscheiden sie sich in ihren Wirkmechanismen und Nebenwirkungsprofilen. Beispielsweise ist Phenibut für seine sedativen Wirkungen bekannt, während Selank ein Peptid-basiertes Medikament mit anderen molekularen Zielstrukturen ist .
Eigenschaften
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUCVSRRUDYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169606 | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173352-21-1 | |
| Record name | Afobazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173352-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fabomotizole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fabomotizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FABOMOTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8K1X115C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Afobazole (5-Ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride)?
A1: Afobazole primarily acts as a potent agonist of sigma-1 receptors (σ1R), with moderate affinity for sigma-2 receptors (σ2R), and melatonin receptors, specifically MT1 and MT3. [] []
Q2: How does Afobazole's interaction with σ1R influence neuronal responses to ischemia and acidosis?
A2: Afobazole, by activating σ1R, effectively reduces intracellular calcium overload in cortical neurons exposed to ischemia and acidosis. This modulation of calcium handling contributes significantly to its neuroprotective effects. []
Q3: Can you elaborate on the role of σ1R in Afobazole's neuroprotective effects against amyloid-β25–35 toxicity?
A3: Afobazole, through σ1R activation, inhibits microglial activation and subsequent toxicity induced by the amyloid-β25–35 fragment. This is achieved by reducing membrane ruffling, cell migration, and modulating the expression of apoptotic proteins (Bax, caspase-3, Bcl-2). [] []
Q4: Does Afobazole's interaction with σ receptors impact microglial function?
A4: Yes, Afobazole, acting as a pan-selective σ receptor agonist, inhibits microglial migration induced by ATP and UTP. This inhibition is mediated by both σ1 and σ2 receptors and leads to a decrease in intracellular calcium elevation. Furthermore, Afobazole blocks ATP-induced membrane currents in microglial cells, indicating a modulatory effect on purinergic receptor signaling. []
Q5: What is the role of GABAergic mechanisms in Afobazole's cerebrovascular and neuroprotective effects?
A5: GABAergic mechanisms are essential for Afobazole's beneficial effects on cerebral circulation. Studies show that GABA receptor antagonists, such as bicuculline and picrotoxin, significantly attenuate the cerebrovascular effects of Afobazole, highlighting the involvement of GABAergic pathways in its neuroprotective action. []
Q6: What is the molecular formula and weight of Afobazole?
A6: Afobazole has the molecular formula C16H22N4OS • 2HCl and a molecular weight of 387.36 g/mol.
Q7: Is there any available spectroscopic data for Afobazole?
A7: While the provided research papers primarily focus on the pharmacological effects of Afobazole, specific spectroscopic data is not included.
Q8: Is there information available on the material compatibility and stability of Afobazole under various conditions?
A8: The provided research papers primarily focus on the pharmacological aspects of Afobazole. Information regarding its material compatibility and stability under various conditions is not included in these studies.
Q9: Does Afobazole exhibit any catalytic properties?
A9: The provided research papers do not discuss any catalytic properties of Afobazole. Its primary mode of action revolves around its interaction with specific receptors and its influence on neuronal and glial cell signaling pathways.
Q10: Are there any computational chemistry studies or QSAR models developed for Afobazole?
A10: While the provided research articles highlight Afobazole's interaction with various receptors, they don't delve into detailed computational chemistry studies or QSAR models.
Q11: Has the structure-activity relationship (SAR) of Afobazole been investigated?
A11: Although the provided research focuses on Afobazole's pharmacological effects, it lacks specific details on SAR investigations and the impact of structural modifications on its activity, potency, and selectivity.
Q12: What is known about the stability of Afobazole under various conditions and potential formulation strategies?
A12: Information about the stability of Afobazole under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is not included in the provided research papers.
Q13: Can you describe the pharmacokinetics (PK) of Afobazole, including absorption, distribution, metabolism, and excretion (ADME)?
A13: Afobazole exhibits a rapid absorption and elimination profile in rats, undergoing extensive biotransformation with the formation of several metabolites, including the main metabolite M-11 (2-[2-(3-oxomorpholine-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride). It shows a moderate permeability into the brain and a first-pass effect after oral administration. [] []
Q14: What is the pharmacodynamic (PD) profile of Afobazole?
A14: Afobazole exhibits anxiolytic and neuroprotective effects, attributed to its interactions with σ1R, σ2R, MT1, MT3, and its modulation of monoamine neurotransmitter systems. [] []
Q15: Has the efficacy of Afobazole been evaluated in in vitro and in vivo models?
A15: Yes, Afobazole's efficacy has been extensively studied in both in vitro and in vivo models. In vitro studies utilizing rat cortical neurons and microglia have demonstrated its neuroprotective effects against ischemia, acidosis, and amyloid-β toxicity. [] [] [] [] In vivo studies utilizing rat models of anxiety, stroke, and Parkinson's disease have shown promising results in reducing anxiety, improving motor function, and mitigating neuronal damage. [] []
Q16: Is there any evidence of resistance or cross-resistance to Afobazole?
A16: The development of resistance to Afobazole has not been extensively studied in the provided research.
Q17: Have there been any studies on drug delivery strategies for Afobazole?
A17: The provided research primarily focuses on Afobazole's mechanism of action and efficacy in various experimental models. It lacks information on specific drug delivery strategies or targeted delivery approaches.
Q18: Are there any identified biomarkers associated with Afobazole efficacy or adverse effects?
A18: The research papers do not mention specific biomarkers for Afobazole efficacy or adverse effects.
Q19: What analytical methods are used to characterize and quantify Afobazole?
A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in several studies to assess Afobazole's pharmacokinetic profile and investigate its metabolism in rats. [] [] []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


